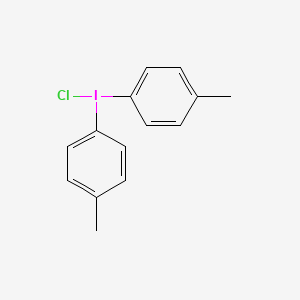

4,4'-Dimethyldiphenyliodonium chloride

Description

Properties

Molecular Formula |

C14H14ClI |

|---|---|

Molecular Weight |

344.62 g/mol |

IUPAC Name |

chloro-bis(4-methylphenyl)-λ3-iodane |

InChI |

InChI=1S/C14H14ClI/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChI Key |

UIEHCMJLGSQASA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)I(C2=CC=C(C=C2)C)Cl |

Synonyms |

4,4'-dimethyldiphenyliodonium 4,4'-dimethyldiphenyliodonium chloride 4,4'-dimethyldiphenyliodonium iodide 4,4'-dimethyldiphenyliodonium sulfate (1:1) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethyldiphenyliodonium Chloride

Classical Synthetic Routes and Their Evolution in Research Environments

The synthesis of diaryliodonium salts, including 4,4'-dimethyldiphenyliodonium chloride, has traditionally followed several established pathways. These methods have been refined over time to improve yields, purity, and substrate scope.

Direct Arylation Approaches Utilizing Iodine Sources

Direct arylation represents a straightforward approach to forming the carbon-iodine bond central to the iodonium (B1229267) salt structure. These methods typically involve the reaction of an aromatic compound with an iodine source in the presence of an oxidizing agent and a strong acid.

One-pot syntheses have been developed where an iodoarene and another arene are reacted with an oxidant like m-chloroperbenzoic acid (mCPBA) and an acid such as toluenesulfonic acid (TsOH) or triflic acid (TfOH). rsc.org This approach allows for the direct formation of both symmetrical and unsymmetrical diaryliodonium salts. rsc.orgorganic-chemistry.org For the synthesis of the symmetric bis(4-methylphenyl)iodonium salt, toluene (B28343) can be reacted directly with an iodine source and an oxidizing system. researchgate.net

Electrochemical methods also offer a direct route. The anodic oxidation of a mixture of an aryl iodide and an arene can produce diaryliodonium salts. researchgate.netsoton.ac.uk For instance, the electrolysis of a solution containing 4-iodotoluene (B166478) and toluene has been explored to yield the 4,4'-dimethyldiphenyliodonium cation. researchgate.netsoton.ac.uk This method is effective for aryl iodides and arenes with alkyl substituents. researchgate.netsoton.ac.uk

A notable one-pot procedure involves the use of Oxone in combination with sulfuric acid for the synthesis of symmetric diaryliodonium salts directly from arenes. beilstein-journals.org However, the synthesis of a single isomer of a symmetric salt like bis(4-methylphenyl)iodonium chloride can be challenging due to the low regioselectivity of the initial iodination step, often resulting in a mixture of regioisomers. beilstein-journals.org

Iodination and Subsequent Oxidation Pathways

A more traditional and stepwise approach involves the initial iodination of the arene, followed by oxidation and coupling with another aryl group. This method allows for greater control over the final product's structure, which is particularly important for unsymmetrical diaryliodonium salts.

The general sequence involves the oxidation of an iodoarene to a λ³-iodane intermediate. rsc.org This hypervalent iodine species is then reacted with another arene or an organometallic arene reagent. rsc.org Common oxidizing agents used in this process include mCPBA. organic-chemistry.org The reaction is typically carried out in the presence of a strong acid.

A common one-pot, two-step procedure involves the oxidation of an aryl iodide with an oxidant like m-CPBA and a Lewis acid such as BF₃·OEt₂, followed by coupling with an arylboronic acid. organic-chemistry.org This method is particularly useful for preparing unsymmetrical diaryliodonium salts. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Iodonium Salts

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of diaryliodonium salts.

Solvent-Free Reaction Development

Efforts to create more environmentally friendly synthetic routes have led to the exploration of solvent-free or reduced-solvent conditions. Research has shown that heating a mixture of an iodonium salt and a carboxylate under solvent-free conditions can lead to efficient arylation. beilstein-journals.org While this example demonstrates a reaction of the salt rather than its synthesis, the principle of minimizing solvent use is a key goal in green synthetic chemistry for these compounds.

Catalyst-Free Synthetic Innovations

A significant advancement in the synthesis and application of diaryliodonium salts is the development of catalyst-free reactions. Many arylations using diaryliodonium salts can proceed under metal-free conditions, which is a major advantage over traditional cross-coupling reactions that often rely on expensive and toxic heavy metal catalysts. beilstein-journals.orgresearchgate.net

The synthesis itself can also be designed to be catalyst-free in the traditional sense, although it often requires strong acids and oxidants which can be considered reagents rather than catalysts. rsc.orgorganic-chemistry.org Furthermore, photocatalyst-free methods for generating aryl radicals from diaryliodonium salts using only a Lewis base and visible light have been developed, highlighting a move towards more sustainable activation methods. chemrxiv.org

Optimization of Reaction Parameters for Research Scale Production

For the practical application of this compound in a research setting, the optimization of reaction conditions is crucial to maximize yield and purity while ensuring scalability.

Research has focused on optimizing various parameters, including the choice of oxidant, acid, solvent, and reaction time and temperature. For example, in one-pot syntheses, the combination of mCPBA and TsOH has been shown to be effective for producing electron-rich diaryliodonium tosylates in high yields. organic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a co-solvent has been found to improve reaction rates and yields for certain substrates. organic-chemistry.org

Electrochemical syntheses have also been optimized. Studies have investigated the influence of various reaction conditions on the yield of the 4,4'-dimethyldiphenyliodonium cation from the electrolysis of 4-iodotoluene and toluene. researchgate.netsoton.ac.uk More recent developments in electrochemical synthesis have focused on using non-fluorinated media and avoiding strong acids, allowing for the direct introduction of the desired counterion by selecting the appropriate supporting electrolyte. acs.org

The table below presents a summary of reaction conditions and yields for the synthesis of diaryliodonium salts, illustrating the impact of different synthetic parameters.

| Starting Materials | Oxidant/Acid System | Solvent | Conditions | Product | Yield (%) | Reference |

| Iodoarenes, Arenes | mCPBA, TsOH | - | Room Temp or 80°C | Diaryliodonium tosylates | up to 89 | organic-chemistry.org |

| Arenes, Iodine | Oxone, H₂SO₄ | MeCN | Room Temp, overnight | Symmetric diaryliodonium salts | Varies | beilstein-journals.org |

| Iodoarenes, Arenes | mCPBA, TfOH | Ethyl Acetate | - | Diaryliodonium triflates | High | rsc.org |

| Aryl Iodide, Arene | Anodic Oxidation | Acetic Acid/Acetic Anhydride/Acid | Electrolysis | Diaryliodonium salt | Good | researchgate.netsoton.ac.uk |

| Iodoarene/Arene mixtures | Anodic Oxidation | MeCN–HFIP–TfOH | Electrolysis | Diaryliodonium triflates | Very Good to Excellent | rsc.org |

This table is interactive and can be sorted by column.

Temperature and Pressure Influence on Yield and Purity

The formation of diaryliodonium salts is typically an exothermic process. Therefore, careful temperature control is necessary to prevent side reactions and decomposition of the product. Lower temperatures, often in the range of -20 to 35°C, are generally favored to enhance the stability of the iodonium salt and improve selectivity. nih.gov However, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion and lower yields.

Conversely, elevated temperatures can accelerate the reaction but may also promote the formation of undesired byproducts, such as regioisomers and decomposition products, thereby reducing the purity of the this compound. For instance, in one-pot syntheses of symmetric diaryliodonium salts directly from arenes, the reaction involving toluene was noted to produce a regioisomeric mixture due to the low regioselectivity of the iodination step. acs.org

The influence of pressure on the synthesis of this compound is not extensively documented in the available literature. Most synthetic procedures are conducted at atmospheric pressure.

Table 1: General Influence of Temperature on Diaryl-λ³-iodane Synthesis

| Temperature Range | Expected Effect on Yield | Expected Effect on Purity | General Observations |

| Low (-20°C to 0°C) | May be lower due to slower reaction rates. | Generally higher due to reduced side reactions. | Favored for minimizing decomposition and improving selectivity. nih.gov |

| Ambient (20°C to 35°C) | Often optimal, balancing reaction rate and stability. | Good, but may see an increase in byproducts compared to lower temperatures. | A common range for many reported syntheses. nih.gov |

| Elevated (>40°C) | May decrease due to product decomposition. | Generally lower due to increased formation of byproducts and regioisomers. acs.org | Can lead to complex product mixtures and reduced isolation efficiency. |

Impact of Stoichiometric Ratios on Reaction Efficiency

The stoichiometry of the reactants is a pivotal factor in the synthesis of this compound, directly impacting reaction efficiency, yield, and purity. The precise ratios of the iodine source, the aromatic substrate (toluene), the oxidizing agent, and the acid catalyst must be carefully optimized.

In typical one-pot syntheses of symmetric diaryliodonium salts, an excess of the arene can be employed to drive the reaction towards the desired product. However, in the case of toluene, this can also contribute to the formation of a mixture of isomers. acs.orgbeilstein-journals.org The ratio of the oxidizing agent, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), to the iodine source is also critical. An insufficient amount of oxidant will result in incomplete conversion, while a large excess can lead to over-oxidation and the formation of impurities.

For unsymmetrical diaryliodonium salt synthesis, the slow addition of one of the arenes can be key to achieving good yields and purities. beilstein-journals.org While this compound is a symmetrical salt, this principle highlights the importance of controlling the concentration of reactive species throughout the reaction.

Table 2: General Impact of Stoichiometric Ratios on Diaryl-λ³-iodane Synthesis

| Reactant Ratio | Expected Effect on Yield | Expected Effect on Purity | General Observations |

| Arene:Iodine Source (Excess Arene) | Can increase yield by driving the reaction forward. | May decrease purity due to side reactions and isomer formation, especially with activated arenes like toluene. acs.orgbeilstein-journals.org | A common strategy, but requires careful purification. |

| Oxidant:Iodine Source (Stoichiometric) | Optimal for efficient conversion. | High purity is achievable with controlled addition. | Requires precise measurement and control. |

| Oxidant:Iodine Source (Excess) | Can lead to decreased yield due to product degradation. | Lower purity due to over-oxidation and byproduct formation. | Generally avoided. |

| Acid Catalyst | The amount can influence reaction rate and product stability. | Can affect the formation of acid-mediated byproducts. | Optimization is crucial for specific reaction systems. |

Electrochemical Synthesis Approaches

Electrochemical methods offer a promising and more environmentally benign alternative for the synthesis of diaryliodonium salts, as they utilize electric current as a "traceless" oxidant, thereby avoiding the use of chemical oxidizing agents and reducing waste.

General electrochemical approaches for the synthesis of diaryliodonium salts involve the anodic oxidation of an aryl iodide in the presence of an arene. These reactions are typically carried out in an undivided cell, often under galvanostatic (constant current) conditions. The choice of solvent and electrolyte is crucial for the success of the electrosynthesis.

While specific protocols for the electrochemical synthesis of this compound are not extensively detailed, research on related compounds provides a framework. For instance, the electrosynthesis of other diaryliodonium salts has been successfully performed in solvent systems like acetonitrile-hexafluoroisopropanol (HFIP)-triflic acid without the need for additional supporting electrolytes. Another approach utilizes a mixture of acetic acid, acetic anhydride, and sulfuric acid as the electrolyte.

A key advantage of electrochemical synthesis is the potential for scalability. However, challenges remain, including the potential for electrode fouling and the need to optimize reaction conditions such as current density, electrode material, and reaction time to maximize yield and purity.

Applications in Advanced Photopolymerization Research

Cationic Photopolymerization Systems Initiated by 4,4'-Dimethyldiphenyliodonium Chloride

Diaryliodonium salts, including this compound, are versatile and have been identified as a key class of photoinitiators for cationic polymerization. researchgate.net Upon absorbing UV radiation, these salts, also known as photo-acid generators, transform into potent Brønsted or Lewis acids, which then initiate the polymerization process. polymerinnovationblog.com The cationic part of the molecule is responsible for UV absorption, while the anionic part forms the strong acid. polymerinnovationblog.com

The initiation of cationic polymerization by this compound begins with the absorption of UV light. This excitation leads to both homolytic (breaking into neutral radicals) and heterolytic (breaking into charged ions) cleavage of the iodonium (B1229267) salt. polymerinnovationblog.com These cleavage events generate highly reactive aryl cations and aryliodine cation radicals. unica.it These reactive species then interact with solvents, monomers, or impurities in the system to produce protonic acids (strong Brønsted acids). researchgate.netunica.it These photogenerated acids are the primary initiators that protonate the monomer (e.g., an epoxy group), starting the cationic polymerization chain reaction. polymerinnovationblog.comnih.gov The process then continues as a chain-growth polymerization, where a positive charge is transferred from one monomer to the next as the polymer chain grows. polymerinnovationblog.com

The counterion (the anionic portion of the iodonium salt) plays a crucial role in the kinetics of cationic polymerization. polymerinnovationblog.com The strength of the photogenerated acid is determined by the nature of this counterion. polymerinnovationblog.com For instance, anions like hexafluoroantimonate (SbF₆⁻) produce exceptionally strong acids, leading to higher reactivity and faster polymerization rates. polymerinnovationblog.comresearchgate.net

Table 1: Effect of Counterion on Polymerization

| Counterion | Acid Strength | Nucleophilicity | Expected Polymerization Rate |

|---|---|---|---|

| SbF₆⁻ | Very Strong | Very Weak | Very High |

| AsF₆⁻ | Strong | Weak | High |

| PF₆⁻ | Strong | Weak | High |

This table provides a generalized view of the expected effects. Actual rates depend on the specific monomer and reaction conditions.

Cationic photopolymerization initiated by compounds like this compound is suitable for a variety of monomers that are not polymerizable by free-radical methods. researchgate.net This includes important classes of heterocyclic and vinyl monomers.

Epoxides: The cationic ring-opening polymerization of epoxides is a major application. researchgate.net These monomers, such as cycloaliphatic epoxides like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), are valued for their high performance and low shrinkage upon curing. mdpi.comeu-japan.eu

Oxetanes: Oxetane monomers, like bis(1-ethyl(3-oxetanil)methyl) ether (DOX), are known for their high reactivity in cationic polymerization. researchgate.netradtech.org They can exhibit faster polymerization rates compared to epoxides. researchgate.net

Vinyl Ethers: These monomers are also highly reactive in cationic polymerization. researchgate.net The presence of vinyl ether groups can increase the speed of frontal polymerization processes. researchgate.net

The reactivity of these monomers is influenced by their molecular structure and their ability to interact with the photogenerated acid. researchgate.net For example, the stability of hydrogen-bonded complexes between the protonated monomer and the acid can create an "induction period" before rapid polymerization begins. researchgate.net

To improve efficiency, especially with modern light sources like LEDs that emit in the near-UV and visible light range, this compound is often used as part of a multi-component system. mdpi.comresearchgate.net Since diaryliodonium salts typically absorb light below 300 nm, photosensitizers are added to the formulation. mdpi.com These sensitizers absorb light at longer wavelengths (e.g., 405 nm from an LED) and then transfer energy to the iodonium salt, initiating the production of the acid. mdpi.com

Recent research has focused on developing novel photosensitizers, such as triphenylamine and carbazole derivatives, that work effectively with iodonium salts to achieve high monomer conversion rates under LED irradiation. mdpi.com For example, certain carbazole derivatives combined with an iodonium salt have achieved epoxy function conversions as high as 76%. mdpi.com Another approach involves using a copper photoredox catalyst in combination with an iodonium salt and N-vinylcarbazole to create a highly efficient system for cationic polymerization under LEDs. researchgate.net

Hybrid Polymerization Schemes Utilizing this compound

Hybrid curing systems combine cationic and radical polymerization mechanisms to leverage the advantages of both. These systems typically involve a mixture of monomers that can be polymerized by different mechanisms, such as epoxides (cationic) and acrylates (radical). researchgate.net

This synergy is also the basis for a technique called Radical-Induced Cationic Frontal Polymerization (RICFP). In this process, a localized UV exposure initiates both radical and cationic polymerization on the surface. The heat from the radical reaction drives the decomposition of a thermal radical initiator deeper in the sample, which in turn generates more radicals. These radicals react with the iodonium salt to create more acid, sustaining a self-propagating polymerization front that can cure thick or opaque materials not fully accessible to light. unica.iteu-japan.eumdpi.com

Advanced Photoresist and Lithography Applications Research

In the field of microelectronics and nanofabrication, photoresists are light-sensitive materials used to create patterns on substrates. This compound plays a crucial role as a photoacid generator (PAG) in chemically amplified photoresists, which are essential for high-resolution lithography.

Chemically amplified photoresists operate on the principle of a photo-induced catalytic reaction. Upon exposure to deep UV (DUV) or extreme UV (EUV) radiation, the PAG, in this case, this compound, generates a strong acid. This photogenerated acid then catalyzes a cascade of chemical reactions within the photoresist polymer during a subsequent heating step, known as the post-exposure bake (PEB). This catalytic process "amplifies" the initial photochemical event, leading to a significant change in the solubility of the exposed regions of the photoresist.

| Component | Function | Impact on Performance |

| Polymer Resin | Forms the bulk of the photoresist and provides etch resistance. | Determines the solubility characteristics and mechanical properties. |

| This compound (PAG) | Generates acid upon exposure to light. | Affects photosensitivity, resolution, and line-edge roughness. |

| Solvent | Dissolves the solid components for spin coating. | Influences film thickness and uniformity. |

| Additives (e.g., quenchers) | Control acid diffusion and reaction rates. | Improves process control and pattern fidelity. |

This table provides a general overview of the components in a chemically amplified photoresist formulation. Specific performance data for formulations containing this compound is proprietary to the research and manufacturing entities.

The Post-Exposure Bake (PEB) is a critical step in chemically amplified lithography. microchemicals.com During the PEB, the acid generated by the PAG diffuses through the polymer matrix and catalyzes the deprotection or crosslinking reactions that alter the solubility of the photoresist. microchemicals.com The temperature and duration of the PEB have a profound impact on the final dimensions of the patterned features.

Optimization of the PEB process is essential for controlling the critical dimension (CD) of the features and minimizing line-edge roughness (LER). A higher PEB temperature can increase the rate of the catalytic reaction and acid diffusion, which can affect the final feature size. researchgate.net The optimal PEB conditions are dependent on the specific photoresist formulation, including the type and concentration of the PAG. microchemicals.comresearchgate.net Research in this area involves systematically varying the PEB temperature and time to find the optimal process window that yields the desired pattern fidelity and dimensional control. osti.gov

| PEB Parameter | Typical Range | Effect on Photoresist |

| Temperature | 90 - 150 °C | Influences the rate of acid-catalyzed reaction and acid diffusion. researchgate.netosti.gov |

| Time | 60 - 120 seconds | Affects the extent of the deprotection or crosslinking reaction. osti.gov |

This table illustrates the typical ranges and effects of PEB parameters. The precise optimization for a photoresist containing this compound would be determined through experimental investigation.

UV-Curing Technologies for Novel Materials Development

UV-curing is a rapid, solvent-free, and energy-efficient process for converting liquid formulations into solid materials. Diaryliodonium salts such as this compound are effective photoinitiators for the cationic curing of various monomers and oligomers.

In the realm of additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), UV-curable resins are used to build three-dimensional objects layer by layer. Cationic photopolymerization, initiated by compounds like this compound, offers several advantages in 3D printing. Cationically cured resins typically exhibit lower shrinkage and better adhesion compared to their free-radical counterparts.

Research in this area focuses on the development of novel resin formulations with tailored properties, such as high mechanical strength, thermal stability, and biocompatibility. The choice of photoinitiator is critical for achieving a fast cure speed and ensuring the complete polymerization of the resin, which is essential for the dimensional accuracy and mechanical integrity of the printed object. The performance of a 3D printing resin can be characterized by several parameters, as outlined in the table below.

| Property | Typical Value Range | Significance in 3D Printing |

| Tensile Strength | 30 - 80 MPa | Indicates the material's ability to withstand pulling forces. |

| Flexural Modulus | 1 - 4 GPa | Measures the material's stiffness. |

| Cure Speed | Seconds to minutes per layer | Determines the overall printing time. |

| Shrinkage | 1 - 3 % | Affects the dimensional accuracy of the printed part. |

This table presents typical property ranges for UV-curable resins used in 3D printing. Specific values for resins containing this compound would depend on the complete formulation.

UV-curable coatings are widely used in various industries for protective and decorative purposes. The use of this compound as a photoinitiator enables the formulation of high-performance coatings with excellent properties, such as hardness, chemical resistance, and adhesion to various substrates.

Research in this field is directed towards the development of functional coatings with specific properties, such as anti-corrosion, hydrophobic, or anti-scratch characteristics. researchgate.netmdpi.com The efficiency of the photoinitiator in converting the liquid coating to a solid film upon UV exposure is crucial for achieving the desired performance. The properties of the final cured coating are highly dependent on the formulation, including the type of resin, the concentration of the photoinitiator, and the presence of any functional additives.

| Coating Property | Test Method | Typical Performance Metric |

| Hardness | Pencil Hardness Test | H - 6H |

| Adhesion | Cross-hatch Adhesion Test | 4B - 5B |

| Chemical Resistance | MEK Rub Test | >100 double rubs |

| Contact Angle (for hydrophobic coatings) | Goniometer | >90° |

This table provides an overview of typical performance metrics for UV-cured functional coatings. The actual performance of a coating formulated with this compound would be determined by experimental testing.

Role in Contemporary Organic Synthesis Research

Arylation Reactions Utilizing 4,4'-Dimethyldiphenyliodonium Chloride as an Aryl Source

Diaryliodonium salts, including the 4,4'-dimethyl substituted variant, are prized as arylation reagents. beilstein-journals.org They can function under both metal-free and metal-catalyzed conditions, providing a versatile platform for constructing new chemical bonds. beilstein-journals.orgresearchgate.net

Direct C-H arylation is a highly sought-after transformation as it allows for the formation of C-C bonds without the need for pre-functionalized starting materials. While specific examples detailing the use of this compound are not extensively documented in broad surveys, related unsymmetrical salts containing the p-tolyl moiety have been successfully employed. For instance, the palladium-catalyzed C-H arylation of naphthalene (B1677914) has been achieved using (4-methylphenyl)(2,4,6-triisopropylphenyl)iodonium tetrafluoroborate (B81430). In this reaction, the less sterically hindered p-tolyl group is selectively transferred to the naphthalene core. rsc.org

The reaction of naphthalene with (4-methylphenyl)(2,4,6-triisopropylphenyl)iodonium tetrafluoroborate in the presence of a palladium catalyst at 100 °C yielded 1-(p-tolyl)naphthalene in a 48% yield, demonstrating the viability of using tolyl-substituted iodonium (B1229267) salts for direct C-H functionalization. rsc.org This highlights the potential for symmetrical di-p-tolyliodonium salts to participate in similar transformations.

The formation of bonds between an aryl group and nitrogen, oxygen, or sulfur is fundamental in organic chemistry. Diaryliodonium salts are effective reagents for these transformations.

N-Arylation: The introduction of an aryl group to a nitrogen atom is a key step in the synthesis of many biologically active compounds. Copper-catalyzed N-arylation of heterocycles like triazoles has been demonstrated with diaryliodonium salts. acs.org For example, the reaction of 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole with a diaryliodonium salt in the presence of a copper catalyst leads to the formation of a triazolium salt. While this example involves the arylation of an already N-arylated triazole, it showcases the reactivity of the system. In one instance, complete conversion to the 1,3,4-triaryl-1,2,3-triazolium salt was achieved at 140 °C using 1.8 equivalents of the diaryliodonium salt and 10 mol % of CuSO₄. acs.org General methods for the N-arylation of amino acid derivatives have also been developed using diaryliodonium salts under metal-free conditions, showcasing the transfer of various aryl groups. diva-portal.org

S-Arylation: The formation of aryl sulfides through S-arylation is readily achieved using diaryliodonium salts. nih.gov These reactions are often performed under metal-free conditions with a base. The S-arylation of thiols with diaryliodonium salts has been reported to proceed in excellent yields for a variety of substrates. nih.gov Furthermore, copper-catalyzed S-arylation of organosulfinates with diphenyliodonium (B167342) salts has been developed, indicating a pathway for the synthesis of sulfones. beilstein-journals.org

Oxidative Coupling Reactions Facilitated by Iodonium Salts

Diaryliodonium salts can act as oxidants in coupling reactions. In some cases, the iodonium salt can facilitate the oxidative coupling of substrates where the aryl groups from the salt are not incorporated into the final product. For instance, the oxidative coupling of hydroquinone (B1673460) derivatives with olefins to form dihydrobenzofurans can be mediated by an oxidant in the presence of a Lewis acid. nih.gov While specific studies focusing on this compound as the primary facilitator for such oxidative couplings are not prevalent, the inherent oxidizing nature of hypervalent iodine compounds suggests their potential role in such transformations.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and diaryliodonium salts serve as excellent electrophilic partners in these processes.

Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-heteroatom bonds. mdpi.com Diaryliodonium salts are effective coupling partners in these reactions, often showing high reactivity. Unsymmetrical iodonium salts containing a transferable aryl group and a non-transferable "dummy" group are frequently used to improve atom economy. acs.org For instance, the palladium-catalyzed C3-H arylation of thiophene (B33073) derivatives has been successfully carried out using diphenyliodonium tetrafluoroborate and unsymmetrical iodonium salts with a triisopropylphenyl dummy group. acs.org This suggests that this compound would be a competent coupling partner in similar palladium-catalyzed transformations.

Copper catalysis offers a more economical alternative to palladium for certain cross-coupling reactions. Diaryliodonium salts are well-established partners in copper-catalyzed arylations.

A notable application is the copper-catalyzed N-arylation of click-generated triazoles, which proceeds efficiently under neat conditions. For the arylation of 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole with diphenyliodonium tetrafluoroborate, the use of 10 mol% CuSO₄ at 140°C resulted in an 86% isolated yield of the corresponding triazolium salt. acs.org

Furthermore, copper-catalyzed radiofluorination using (mesityl)(aryl)iodonium salts has been developed for the synthesis of 18F-labeled aryl fluorides. In this context, (mesityl)(p-tolyl)iodonium tetrafluoroborate has been successfully subjected to this protocol, yielding the desired radiolabeled product.

Table of Reaction Data

| Reaction Type | Catalyst/Conditions | Substrate | Arylating Agent | Product | Yield | Reference |

| C-H Arylation | Pd/C, 100 °C | Naphthalene | (4-methylphenyl)(2,4,6-triisopropylphenyl)iodonium tetrafluoroborate | 1-(p-tolyl)naphthalene | 48% | rsc.org |

| N-Arylation | 10 mol% CuSO₄, 140 °C, neat | 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole | Diphenyliodonium tetrafluoroborate | 1,3-diphenyl-4-(p-tolyl)-1H-1,2,3-triazol-3-ium tetrafluoroborate | 86% | acs.org |

Ligand Design for Enhanced Catalytic Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the nature of the ligands coordinated to the metal center. The design of ligands is a critical strategy to enhance catalytic activity, selectivity, and substrate scope. In reactions employing this compound as an arylating agent, the choice of ligand can be pivotal in accelerating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly improve the efficiency of cross-coupling reactions. These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. While specific studies focusing exclusively on ligand design for this compound are not extensively detailed in the public domain, the general principles of ligand design for diaryliodonium salts are applicable. For instance, the use of dialkylbiarylphosphine ligands has been demonstrated to enhance the reactivity in a wide array of palladium-catalyzed bond-forming processes, which would likely extend to reactions involving this compound. nih.gov The steric bulk of these ligands can also promote the reductive elimination step, leading to faster catalyst turnover.

The development of N-heterocyclic carbene (NHC) ligands has also provided a new class of robust ligands for palladium catalysis. Their strong σ-donating ability can lead to highly active and stable catalysts. In the context of cross-coupling with dihalogenated N-heteroarenes, a very sterically hindered NHC ligand has been shown to control site-selectivity, highlighting the power of ligand control in complex transformations. nih.gov Such ligand-controlled selectivity could be a valuable strategy in reactions with unsymmetrical diaryliodonium salts.

| Ligand Type | Key Features | Potential Impact on Reactions with this compound |

| Dialkylbiarylphosphines | Bulky and electron-rich | Enhanced rates of oxidative addition and reductive elimination, improved catalyst turnover. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High catalytic activity and stability, potential for controlling regioselectivity. nih.gov |

Stereoselective Transformations

The synthesis of chiral molecules with high enantiomeric purity is a paramount objective in organic chemistry, particularly for the pharmaceutical and agrochemical industries. The use of this compound in stereoselective transformations represents a significant area of research, although specific examples directly employing this salt are not extensively documented. However, the broader class of diaryliodonium salts is increasingly being utilized in enantioselective arylation reactions.

One of the key challenges in this area is the development of effective chiral ligands that can control the stereochemical outcome of the reaction. For instance, a palladium-catalyzed enantioselective α-arylation of α,α-disubstituted esters with aryl bromides has been established using a P-chiral monophosphorus ligand, leading to the formation of enantioenriched α,α-diaryl esters with quaternary carbon stereocenters. nih.gov This methodology could potentially be adapted to use this compound as the arylating agent.

Furthermore, the catalytic asymmetric [4+2]-cycloaddition of dienes with aldehydes has been achieved using highly acidic and confined imidodiphosphorimidates as Brønsted acid catalysts, yielding enantiomerically enriched dihydropyrans. nih.gov While not a direct arylation, this demonstrates the power of chiral catalysts in controlling stereochemistry in complex transformations. The development of analogous catalytic systems for enantioselective arylations with diaryliodonium salts is an active area of investigation.

| Transformation Type | Catalyst System | Potential Application with this compound |

| Enantioselective α-Arylation of Esters | Palladium with P-chiral monophosphorus ligand | Synthesis of chiral α,α-diaryl esters. nih.gov |

| Asymmetric [4+2]-Cycloaddition | Chiral Brønsted acid (imidodiphosphorimidates) | Framework for developing new stereoselective reactions. nih.gov |

Green Chemical Syntheses Enabled by Iodonium Salts

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Diaryliodonium salts, including this compound, can contribute to greener synthetic routes in several ways.

One significant advantage is their ability to act as arylating agents under milder conditions compared to traditional methods that may require harsh reagents and high temperatures. The synthesis of diaryliodonium salts themselves is also being optimized to be more environmentally benign. For example, methods for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) have been developed using a small amount of catalyst and with reduced environmental pollution, aligning with the goals of green chemistry. google.com

Furthermore, the development of continuous flow synthesis protocols offers a safer and more sustainable alternative to conventional batch manufacturing. A facile, gram-scale continuous flow protocol for the synthesis of cetylpyridinium (B1207926) chloride has been reported, which significantly reduces reaction time and improves yield and purity. researchgate.net The application of such flow technologies to the synthesis and application of this compound could lead to more sustainable manufacturing processes.

The use of diaryliodonium salts can also circumvent the need for stoichiometric organometallic reagents, which often generate significant waste. While the iodonium salt itself is used stoichiometrically, the byproducts are generally less toxic and easier to handle than those from many traditional cross-coupling reactions.

Spectroscopic and Analytical Methodologies for Investigating 4,4 Dimethyldiphenyliodonium Chloride and Its Reactive Intermediates

Time-Resolved Spectroscopy for Elucidating Photoreaction Dynamics

Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur upon photoexcitation of 4,4'-dimethyldiphenyliodonium chloride. The photolysis of diaryliodonium salts proceeds through both heterolytic and homolytic cleavage of the carbon-iodine bond, generating short-lived reactive intermediates. ibm.com These processes can be monitored on timescales ranging from picoseconds to microseconds.

Transient absorption spectroscopy is instrumental in detecting and characterizing the fleeting intermediates formed during the photolysis of diaryliodonium salts. Upon irradiation, this compound can undergo homolytic cleavage to form a p-tolyl radical and a p-tolyliodophenyl radical cation, or heterolytic cleavage to yield a p-tolyl cation and 4-iodotoluene (B166478). ibm.com

Laser flash photolysis experiments on related diaryliodonium salts have identified transient species absorbing in the UV-visible region. researchgate.net For this compound, excitation would lead to the formation of transient species with distinct absorption spectra. The p-tolyl radical, for instance, is a known transient with characteristic absorption bands. By monitoring the rise and decay of these absorption signals at different wavelengths, the kinetics of the formation and subsequent reactions of these intermediates can be determined.

Table 1: Expected Transient Species and Their Spectroscopic Signatures in Transient Absorption Spectroscopy

| Transient Species | Formation Pathway | Expected λmax (nm) |

| p-Tolyl Radical (CH₃C₆H₄•) | Homolysis | ~300-350 |

| p-Tolyliodophenyl Radical Cation | Homolysis | ~400-500 |

| p-Tolyl Cation (CH₃C₆H₄⁺) | Heterolysis | Broad, UV region |

Note: The λmax values are estimates based on data from similar aromatic radicals and cations.

Time-resolved infrared (TRIR) spectroscopy provides structural information about the transient intermediates involved in the photoreaction of this compound. This technique can track changes in the vibrational modes of the molecule and its photoproducts as the reaction progresses. manchester.ac.uk For instance, the formation of 4-iodotoluene as a stable product from heterolytic cleavage can be monitored by the appearance of its characteristic C-I stretching vibration.

Furthermore, TRIR can distinguish between different isomers of photoproducts, such as iodobitolyls, which may form from in-cage recombination of the primary radical products. ibm.com The technique is sensitive enough to detect subtle changes in the vibrational spectrum, offering insights into the structure and bonding of the excited states and intermediates. nih.gov

NMR Spectroscopy for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and for monitoring its reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the cation, the four protons on each aromatic ring would likely appear as two sets of doublets (an AA'BB' system). The methyl protons would give a single sharp peak.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the methyl carbons, the four distinct aromatic carbons, and the carbon atom directly attached to the iodine, which would be significantly deshielded. NMR is also an effective tool for monitoring the progress of reactions involving diaryliodonium salts, allowing for the quantitative analysis of reactants, intermediates, and products over time. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4,4'-Dimethyldiphenyliodonium Cation

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H (Aromatic) | 7.8 - 8.2 | Protons ortho and meta to the iodine atom, deshielded by the positive charge. |

| ¹H (Methyl) | 2.4 - 2.6 | Standard chemical shift for a methyl group attached to an aromatic ring. |

| ¹³C (C-I) | 115 - 120 | Carbon directly bonded to the electropositive iodine atom. |

| ¹³C (Aromatic) | 130 - 145 | Aromatic carbons with varied shielding based on position relative to iodine and methyl group. |

| ¹³C (Methyl) | ~21 | Typical chemical shift for a tolyl methyl carbon. rsc.org |

Note: These are predicted values based on known data for similar structures like p-xylene (B151628) and other diaryliodonium salts. docbrown.info The actual values may vary depending on the solvent and counter-ion.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as the radicals formed during the homolytic photolysis of this compound. nih.govnih.gov The primary radical species expected are the p-tolyl radical and the p-tolyliodophenyl radical cation.

ESR spectroscopy can provide information about the identity of the radical through its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H) in the radical. The ESR spectrum of the p-tolyl radical would exhibit a complex pattern of lines due to the hyperfine coupling with the methyl and aromatic protons. This technique provides direct evidence for the homolytic cleavage pathway. arxiv.org

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is an essential analytical tool for identifying the products of reactions involving this compound and for gaining mechanistic insights. frontiersin.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the products, allowing for the confirmation of their elemental composition.

The fragmentation pattern of the 4,4'-dimethyldiphenyliodonium cation in the mass spectrometer can also provide structural information. The primary fragmentation pathways would involve the cleavage of the carbon-iodine bonds.

Heterolytic Cleavage: [ (CH₃C₆H₄)₂I ]⁺ → CH₃C₆H₄⁺ + CH₃C₆H₄I

Homolytic Cleavage: [ (CH₃C₆H₄)₂I ]⁺ → [CH₃C₆H₄I]⁺• + CH₃C₆H₄•

By analyzing the masses of the fragment ions, the initial structure and its dissociation pathways can be confirmed. In reaction analysis, MS techniques like GC-MS or LC-MS are used to separate and identify the various products formed, such as 4-iodotoluene and different isomers of bitolyl. ibm.com

Table 3: Expected Key Fragments in the Mass Spectrum of the 4,4'-Dimethyldiphenyliodonium Cation

| m/z | Ion Formula | Identity |

| 310 | [C₁₄H₁₄I]⁺ | Molecular Ion |

| 218 | [C₇H₇I]⁺• | 4-Iodotoluene Radical Cation |

| 182 | [C₁₄H₁₄]⁺• | 4,4'-Bitolyl Radical Cation |

| 92 | [C₇H₈]⁺• | Toluene (B28343) Radical Cation |

| 91 | [C₇H₇]⁺ | Tropylium Cation or Tolyl Cation |

Electrochemical Studies of Oxidation/Reduction Potentials

Electrochemical methods, particularly cyclic voltammetry, are employed to determine the oxidation and reduction potentials of this compound. These potentials are crucial for understanding its reactivity in electron transfer reactions, such as in photoredox catalysis.

Diaryliodonium salts typically exhibit an irreversible reduction wave corresponding to the two-electron reduction and cleavage of the C-I bond to produce an aryl iodide and an arene. The reduction potential is influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating methyl groups in this compound are expected to make it more difficult to reduce compared to the unsubstituted diphenyliodonium (B167342) chloride.

Table 4: Representative Electrochemical Data for Diaryliodonium Salts

| Compound | Reduction Potential (Ered vs. SCE) | Characteristic |

| Diphenyliodonium Tetrafluoroborate (B81430) | ~ -0.2 V | Irreversible |

| This compound | Predicted ~ -0.3 to -0.4 V | Irreversible, more negative due to electron-donating methyl groups. |

| Bis(4-methoxyphenyl)iodonium Tetrafluoroborate | ~ -0.5 V | Irreversible, even more negative due to stronger electron-donating groups. |

Note: The potential for the title compound is an educated prediction based on substituent effects. Actual values depend on the solvent, electrolyte, and electrode material. researchgate.net

Computational and Theoretical Chemistry Studies of 4,4 Dimethyldiphenyliodonium Chloride

Electronic Structure and Bonding Analysis

The analysis of the electronic structure and bonding in 4,4'-dimethyldiphenyliodonium chloride is crucial for understanding its stability and chemical behavior. Computational methods allow for the precise calculation of molecular geometries, charge distributions, and the nature of the chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net Specifically, hybrid functionals like B3LYP are frequently employed to optimize the molecular geometry and predict various properties of organoiodine compounds. nih.govkarazin.ua DFT calculations for this compound reveal a T-shaped geometry around the central iodine atom, which is characteristic of diaryliodonium salts.

The optimized geometric parameters, such as bond lengths and angles, can be precisely calculated. scirp.orgresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters for 4,4'-Dimethyldiphenyliodonium Cation (DFT/B3LYP) (Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.)

| Parameter | Value |

| C-I Bond Length | ~2.10 Å |

| C-I-C Bond Angle | ~95° |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-H Bond Length | ~1.09 Å |

Further analysis using methods like Natural Bond Orbital (NBO) theory provides detailed insight into the charge distribution and orbital interactions. chemrxiv.org NBO analysis confirms the significant positive charge localized on the hypervalent iodine atom and shows the delocalization of this charge across the two tolyl groups. This delocalization contributes to the relative stability of the cation.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for studying electronic structure. muni.cz Methods such as Møller–Plesset perturbation theory (MP2) and Hartree-Fock (HF) can be used to validate the results obtained from DFT calculations. karazin.ua While computationally more demanding, these methods are valuable for accurately describing the complex electronic environment of the hypervalent iodine center in the diaryliodonium cation. researchgate.net Ab initio molecular dynamics, for instance, can reveal important structural features that might be inaccessible to classical force-field-based approaches. researchgate.net

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a solvent environment, providing a dynamic picture of ion-solvent and ion-ion interactions. researchgate.netresearchgate.net These simulations model the system over time, allowing for the characterization of the solvation shell that forms around the cation and the chloride anion. utp.ac.pa

Key findings from MD simulations include:

Solvation Structure: The simulations reveal the specific arrangement and orientation of solvent molecules in the first and subsequent solvation shells around the ions. utp.ac.pa

Coordination Number: It is possible to calculate the average number of solvent molecules that directly coordinate with the cation and anion.

Ion Pairing: MD simulations can be used to calculate the potential of mean force (PMF), which describes the energetic landscape of bringing the cation and anion together from a separated state in solution, providing insight into contact-ion pair versus solvent-separated-ion pair formation. utp.ac.pa

Prediction of Reactivity Profiles and Selectivity

Conceptual DFT provides a framework for predicting the chemical reactivity of molecules using various calculated indices. nih.govnih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to this approach. muni.czresearchgate.netresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). muni.cz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. muni.cz For diaryliodonium salts, the LUMO is typically localized on the iodine atom and the attached ipso-carbons, identifying these as the primary sites for nucleophilic attack. chemrxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.commdpi.com

Table 2: Global Reactivity Descriptors from Conceptual DFT (Note: Formulas are based on energies of the HOMO and LUMO.)

| Descriptor | Formula | Interpretation |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electrophilicity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. mdpi.com |

| Electrophilicity Index (ω) | µ2 / (2η) | A quantitative measure of a molecule's ability to accept electrons. nih.gov |

In addition to these global indices, local reactivity descriptors such as Fukui functions and Parr functions can be calculated. nih.govmdpi.com These functions identify the specific atoms within the molecule that are most susceptible to either electrophilic or nucleophilic attack, thus predicting the regioselectivity of its reactions.

Design of Novel Iodonium (B1229267) Salt Derivatives Through Computational Modeling

Computational modeling serves as a powerful tool for the rational design of novel diaryliodonium salt derivatives with tailored properties. rsc.org By performing in silico modifications to the structure of this compound—for example, by changing the para-substituents or altering the "dummy" aryl group—researchers can predict the resulting changes in stability, solubility, and reactivity before committing to laboratory synthesis.

The process typically involves:

Virtual Compound Library Generation: A series of new derivatives is designed by systematically modifying the parent structure.

High-Throughput Screening: The electronic properties and reactivity descriptors (as described in sections 7.1 and 7.3) for each virtual compound are calculated using DFT.

Property Prediction: The computational results are analyzed to identify candidates that possess desired characteristics, such as enhanced reactivity for arylation reactions or altered selectivity.

This computational pre-screening significantly accelerates the discovery and development of new iodonium salt reagents for a wide range of applications in organic synthesis. acs.org

Future Directions and Emerging Research Frontiers

Integration into Multifunctional Material Systems

The incorporation of diaryliodonium salts, such as the bis(p-tolyl) derivatives, into material systems is a promising strategy for developing advanced, multifunctional materials. Research indicates that these salts can significantly enhance the physical and chemical properties of polymers and other substrates.

For instance, in the field of dental materials, the addition of bis(p-tolyl)iodonium hexafluorophosphate (B91526) to camphorquinone-based resin composites has been shown to increase both the flexural strength and moduli of the resulting resins. manchester.ac.uk This integration leads to a more robust and durable material. The iodonium (B1229267) salt acts as a co-initiator, improving the polymerization reaction and influencing properties such as shrinkage rate. manchester.ac.uk

Beyond polymers, these salts are being explored for the functionalization of novel materials. One study demonstrated the covalent functionalization of few-layer black phosphorus using bis(4-methylphenyl)iodonium hexafluorophosphate. sigmaaldrich.com This process modifies the surface of the 2D material, opening pathways to tailor its electronic and physical properties for specific applications. The ability to act as a building block for synthesis and as a reagent for electrophilic phenylation makes it a valuable tool for material scientists. chemodex.com

Table 1: Impact of Diaryliodonium Salt Integration on Material Properties

| Material System | Iodonium Salt Variant | Observed Effect | Reference |

| Dental Resin Composite | Bis(p-tolyl)iodonium hexafluorophosphate | Increased flexural strength and modulus | manchester.ac.uk |

| Few-Layer Black Phosphorus | Bis(4-methylphenyl)iodonium hexafluorophosphate | Covalent surface functionalization | sigmaaldrich.com |

| Light Curing Resins | Bis(p-tolyl)iodonium hexafluorophosphate | Acts as an effective co-initiator | researchgate.net |

Development of Smart Responsive Materials

Smart responsive materials, which change their properties in response to external stimuli, are a key area of development. Diaryliodonium salts are instrumental in creating photoresponsive materials, particularly those that cure or polymerize upon exposure to light.

These compounds, often in their hexafluorophosphate or sulfonate forms, serve as highly efficient photo-cationic polymerization initiators. sigmaaldrich.comtcichemicals.com When combined with a photosensitizer like camphorquinone, the iodonium salt can initiate polymerization under visible light, such as from 405 nm and 455 nm laser beams. sigmaaldrich.com This process is the foundation for many light-curing resins and adhesives used in dentistry and microelectronics. manchester.ac.ukresearchgate.net The material remains in a liquid or malleable state until it is exposed to a specific wavelength of light, which triggers the iodonium salt to generate reactive species that solidify the material. This on-demand transformation is the hallmark of a smart responsive system.

Expansion into Bio-related Research (Excluding Clinical/Therapeutic Applications)

The unique reactivity of diaryliodonium salts is being harnessed for bio-related research, primarily as tools for labeling and modifying biological molecules. unl.edu While excluding direct therapeutic uses, their application in creating probes and analytical reagents is a significant and expanding field. The fundamental reaction involves the transfer of an aryl group from the iodine(III) center to a nucleophile, a common feature in many biomolecules. diva-portal.org

Bioconjugation, the process of linking molecules to biomolecules, is essential for understanding biological processes. Diaryliodonium salts are emerging as valuable reagents for this purpose. Their ability to functionalize electron-rich moieties, such as indoles found in tryptophan, makes them suitable for modifying peptides and proteins. unl.edu

A key area of development is the synthesis of diaryliodonium salt precursors for radiolabeling. unl.edu By preparing a diaryliodonium salt containing a specific targeting moiety, researchers can introduce a radioisotope like fluorine-18 (B77423) or iodine-123 in a final, rapid step. This allows for the creation of radiotracers for imaging techniques. The advantage of using diaryliodonium salts is that they often provide a clean reaction with minimal toxic byproducts, which is crucial even in non-clinical research applications. unl.edu

Sustainable Chemistry Initiatives for Iodonium Salt Application

While diaryliodonium salts are powerful reagents, traditional synthesis methods often rely on halogenated solvents and produce stoichiometric amounts of iodoarene waste, posing sustainability challenges. su.se In response, the chemistry community is actively developing greener and more efficient synthetic protocols.

Recent breakthroughs include the development of one-pot syntheses of diaryliodonium triflates in the sustainable solvent ethyl acetate, which circumvents the need for less environmentally friendly solvents like dichloromethane. su.sersc.orgnih.gov These methods are scalable and result in impressively low E-factors (a measure of waste produced), highlighting their efficiency. su.se

Another key strategy is improving atom economy. nih.gov Research is focused on creating unsymmetrical diaryliodonium salts where one aryl group is preferentially transferred, allowing the other (the iodoarene byproduct) to be recovered and reused. su.se Furthermore, developing synthetic routes that start from elemental iodine and arenes, rather than pre-functionalized iodoarenes, could offer a more cost-effective and sustainable manufacturing process. diva-portal.org

Table 2: Advances in Sustainable Synthesis of Diaryliodonium Salts

| Initiative | Approach | Key Advantage | Reference |

| Greener Solvents | One-pot synthesis in ethyl acetate | Avoids halogenated solvents; low E-factor | su.sersc.orgnih.gov |

| Atom Economy | Use of unsymmetrical salts | Allows recovery and reuse of iodoarene byproduct | su.se |

| Atom Economy | Transition-metal-catalyzed use of both aryl groups | Reduces waste by utilizing the entire reagent | nih.gov |

| Alternative Feedstocks | Synthesis from elemental iodine and arenes | More cost-efficient and sustainable starting materials | diva-portal.org |

Exploration of New Catalytic Paradigms

A particularly exciting frontier is the use of diaryliodonium salts not as stoichiometric reagents, but as catalysts themselves. Recent studies have revealed their potential as organocatalysts, leveraging the electrophilic nature of the iodine center.

It has been demonstrated that diaryliodonium salts can function as hybrid hydrogen- and halogen-bond-donating organocatalysts. acs.org The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, which can interact with and activate nucleophiles or carbonyl groups. This catalytic activity has been successfully applied to complex multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to produce imidazopyridines in high yields. acs.org

Researchers are also exploring conceptually novel approaches, such as the in situ functionalization of diaryliodonium salts that are formed directly in the reaction mixture. diva-portal.org This strategy could pave the way for reactions that are catalytic in the iodine source. These emerging catalytic applications represent a paradigm shift, transforming a classic arylating reagent into a modern, metal-free catalyst. diva-portal.orgacs.org

Q & A

Q. What are the standard synthetic protocols for preparing 4,4'-Dimethyldiphenyliodonium chloride, and what analytical techniques are essential for confirming its purity and structure?

- Synthetic Protocols : The compound is typically synthesized via iodonium salt formation, involving iodobenzene derivatives and methyl groups under controlled conditions. For example, analogous iodonium salts like 4,4'-dimethoxytrityl chloride (DMTrCl) are synthesized using silylation and chlorination steps with reagents such as trimethylsilyl chloride (TMSCl) .

- Analytical Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR) is critical for structural confirmation, as demonstrated in the characterization of related iodonium salts . High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are recommended for purity assessment, particularly to detect by-products such as 4,4'-dichloro-dibenzophenone .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use inert atmospheres (e.g., nitrogen or argon) to prevent moisture absorption, as iodonium salts are often hygroscopic. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential reactivity with biological tissues .

- Storage : Store at -20°C in airtight, light-resistant containers. Similar compounds, such as deuterium-labeled analogs, require cryogenic storage to prevent degradation .

Advanced Research Questions

Q. What methodological considerations are critical when incorporating deuterium labels into this compound for pharmacokinetic studies?

- Isotopic Labeling : Deuterium substitution at specific positions (e.g., methyl groups) can alter metabolic stability and pharmacokinetics. For example, deuterated analogs like 4,4’-oxidized azobenzene-d6 are synthesized using deuterated methyl precursors to study isotope effects on drug metabolism .

- Analytical Validation : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish deuterated species from non-deuterated analogs. Ensure isotopic purity (>98 atom% D) via NMR or isotope-ratio MS .

Q. How can researchers analyze the degradation pathways of this compound under various experimental conditions?

- Degradation Mechanisms : Investigate radical-mediated pathways using hydroxyl radicals (•OH) generated via Fenton reactions. For example, 4,4'-dichloro-dibenzophenone (a common degradation by-product) is detected via gas chromatography-mass spectrometry (GC-MS) .

- Quantitative Analysis : Ion chromatography is recommended for chloride ion quantification, while UV-Vis spectroscopy can track iodonium bond cleavage kinetics .

Q. What strategies optimize the use of this compound in oligonucleotide synthesis or peptide modifications?

- Protecting Group Chemistry : Analogous to DMTrCl, which is used to protect hydroxyl groups in phosphoramidite synthesis, iodonium salts can act as arylating agents. Optimize reaction conditions (e.g., anhydrous solvents, low temperatures) to minimize side reactions .

- Mechanistic Studies : Employ -NMR to monitor reaction intermediates and density functional theory (DFT) calculations to predict regioselectivity in cross-coupling reactions .

Methodological Resources

- Synthetic Protocols : Reference analogous iodonium salt syntheses .

- Stability Studies : Follow guidelines from safety data sheets (SDS) for chlorinated compounds .

- Isotopic Labeling : Apply deuterium incorporation techniques validated in pharmacokinetic studies .

- Degradation Analysis : Use GC-MS and ion chromatography as described in radical degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.